Product packaging for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde(Cat. No.:CAS No. 5034-74-2)

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005
CAS No.: 5034-74-2
M. Wt: 231.04 g/mol
InChI Key: MMFKBTPDEVLIOR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzaldehydes in Organic Synthesis Research

Halogenated organic compounds are fundamental building blocks in organic chemistry. nih.gov They serve as crucial intermediates in a wide array of transformations, including the formation of organometallic reagents and cross-coupling reactions. nih.govnbinno.com Halogenated benzaldehydes, in particular, are valuable precursors in the synthesis of more complex molecules. google.comrug.nl The presence of a halogen, such as bromine, on the aromatic ring provides a reactive handle for introducing new functional groups, which is a key strategy in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnbinno.com The aldehyde group itself is highly reactive and can be readily transformed into a variety of other functional groups, further enhancing the synthetic utility of these compounds. nbinno.com

The synthesis of halogenated benzaldehydes can be achieved through various methods, including the direct halogenation of benzaldehyde (B42025) derivatives or the oxidation of halogenated toluenes. google.comyoutube.com For instance, one established method for preparing 5-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) using bromine in acetic acid. chemicalbook.comscielo.br Another method utilizes vanillin (B372448), liquid bromine, and potassium bromide in acetic acid, achieving high yields under optimized conditions. guidechem.com

Significance as a Versatile Building Block and Precursor in Academic Investigations

This compound is recognized as a versatile building block and a key intermediate in the synthesis of a diverse range of organic compounds. sigmaaldrich.comnbinno.com Its utility stems from the specific arrangement of its functional groups, which allows for selective reactions at different positions of the molecule. It is frequently employed in academic research for the preparation of complex molecular architectures. sigmaaldrich.com

Table 2: Examples of Compounds Synthesized from this compound

Synthesized Compound Application/Class
Ailanthoidol (B1236983) Natural Product Synthesis chemicalbook.comsigmaaldrich.com
6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one Heterocyclic Compound Synthesis chemicalbook.comsigmaaldrich.com
2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol Benzimidazole-based Ligand chemicalbook.comsigmaaldrich.com
This compound-p-hydroxy benzoic hydrazone Chromogenic Reagent chemicalbook.comsigmaaldrich.com
(E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate Hydrazide Derivative chemicalbook.comsigmaaldrich.com

The compound serves as a precursor in the multi-step synthesis of natural products and complex heterocyclic systems. chemicalbook.comsigmaaldrich.com The bromine atom facilitates carbon-carbon bond formation through reactions like the Stille coupling, while the aldehyde and hydroxyl groups are readily used to construct other parts of the target molecule. sigmaaldrich.com

Overview of Key Research Areas and Trajectories for this compound

Research involving this compound is directed toward several key areas, primarily leveraging its utility as a synthetic intermediate.

One significant trajectory is in the field of medicinal chemistry . The compound is used to synthesize novel molecules with potential therapeutic properties. A notable example is its use in the preparation of a Schiff base anion ligand which, when complexed with copper and 1,10-phenanthroline, forms a mixed copper-based complex. guidechem.com This complex has been identified as a potential dual-function antitumor drug candidate and an inhibitor of tumor angiogenesis. guidechem.com

Another major area of research is in coordination chemistry and materials science . This compound is a precursor for synthesizing various ligands, such as benzimidazole-based structures. chemicalbook.comsigmaaldrich.com These ligands can then be used to form metal complexes with specific catalytic, optical, or magnetic properties.

Furthermore, the compound finds application in the development of analytical reagents . It has been used to create chromogenic reagents, which are molecules that change color in the presence of a specific analyte, enabling its detection and quantification. chemicalbook.comsigmaaldrich.com The synthesis of hydrazone derivatives from this aldehyde is a common strategy for developing such analytical tools. sigmaaldrich.com

The synthesis of complex heterocyclic structures like chromenones and the total synthesis of natural products such as ailanthoidol also remain active areas of investigation where this compound serves as an essential starting material. chemicalbook.comsigmaaldrich.com

Table of Mentioned Compounds

Compound Name
This compound
5-bromo-ortho-vanillin
o-vanillin
2-hydroxy-3-methoxybenzaldehyde
vanillin
Ailanthoidol
6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one
2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol
This compound-p-hydroxy benzoic hydrazone
(E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B183005 5-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 5034-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKBTPDEVLIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294271
Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5034-74-2
Record name 5034-74-2
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Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Record name 5-bromo-2-hydroxy-3-methoxybenzaldehyde
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Synthetic Methodologies and Reaction Pathways Involving 5 Bromo 2 Hydroxy 3 Methoxybenzaldehyde

Established Synthetic Routes to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The primary methods for synthesizing this compound, a derivative of vanillin (B372448), involve electrophilic bromination of the aromatic ring. The strategic placement of the bromine atom is influenced by the directing effects of the hydroxyl, methoxy (B1213986), and aldehyde groups on the vanillin precursor.

Bromination Protocols for Vanillin and Related Precursors

The synthesis of this compound, also known as 5-bromovanillin (B1210037), is commonly achieved through the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). Several protocols have been established for this electrophilic aromatic substitution.

One widely used method involves the direct bromination of vanillin using liquid bromine in a suitable solvent. chemicalbook.comnih.gov A common solvent for this reaction is glacial acetic acid. nih.gov In a typical procedure, bromine is added dropwise to a solution of vanillin in glacial acetic acid, and the reaction mixture is stirred to facilitate the substitution. nih.gov An alternative solvent system is methanol (B129727), where vanillin is dissolved and cooled before the addition of bromine, leading to the formation of pale yellow crystals of the product in high yield. chemicalbook.com

Another approach generates bromine in situ to avoid handling the highly toxic and corrosive liquid bromine directly. libretexts.org This can be accomplished by using a mixture of potassium bromide and liquid bromine in acetic acid and water. In this procedure, vanillin is heated with potassium bromide in an acetic acid-water mixture, followed by the dropwise addition of liquid bromine.

Optimization of Reaction Conditions and Yields

Significant efforts have been made to optimize the reaction conditions to maximize the yield and purity of this compound. Orthogonal experimental design has been employed to investigate the influence of various factors on the reaction yield.

One study identified the optimal conditions for the bromination of vanillin using liquid bromine and potassium bromide in acetic acid. The ideal parameters were found to be a reaction temperature of 100°C, a dropwise bromine addition time of 50 minutes, and a total reaction time of 90 minutes. Following these optimized conditions, a high yield of 92.5% was achieved. Another highly efficient method involves the bromination of vanillin in methanol at a temperature of 0-25°C for one hour, which has been reported to produce a near-quantitative yield of 99%. chemicalbook.com

The following table summarizes optimized reaction conditions from a reported procedure:

ParameterOptimal Value
Reaction Temperature100°C
Bromine Addition Time50 minutes
Reaction Time90 minutes
Reported Yield 92.5%

This interactive table summarizes the optimized conditions for the synthesis of this compound via the bromination of vanillin in an acetic acid/water medium.

Advanced Derivatization Strategies and Functional Group Transformations

The presence of hydroxyl, methoxy, aldehyde, and bromo functional groups makes this compound a valuable scaffold for synthesizing a wide array of more complex molecules through various derivatization strategies.

Schiff Base Formation and Condensation Reactions with Amines and Hydrazides

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and hydrazides to form Schiff bases (imines) and hydrazones, respectively. These compounds are of significant interest in coordination chemistry and medicinal research due to their ability to form stable metal complexes. researchgate.netchemicalbook.com

Examples of this reactivity include:

Reaction with Amines: Condensation with aniline (B41778) in refluxing ethanol (B145695) yields the corresponding bidentate Schiff base ligand. researchgate.net Similarly, reaction with 4-aminobenzoic acid in methanol at room temperature produces 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid. bldpharm.com

Reaction with Hydrazides: It reacts with 2-hydroxybenzohydrazide (B147611) in ethanol to form (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. guidechem.com

Reaction with Taurine (B1682933): In the presence of a strong base, it can react with taurine to form a Schiff base anion ligand, which can then be used to create mixed copper-based complexes.

These reactions highlight the utility of this compound as a building block for multidentate ligands. chemicalbook.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Stille Coupling)

The bromine atom on the aromatic ring serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Stille reaction, which couples an organotin compound with an organic electrophile, is a notable example. researchgate.netorganic-chemistry.org

This compound can function as the electrophilic partner in such reactions. For instance, it is employed in the synthesis of ailanthoidol (B1236983) via a Stille coupling reaction. guidechem.comrsc.org The general mechanism of the Stille reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The reactivity of aryl bromides in these couplings makes them effective substrates. researchgate.netsigmaaldrich.com The choice of ligands and additives, such as copper(I) salts, can significantly influence the reaction rate and efficiency. organic-chemistry.orgias.ac.in

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-methoxybenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. ncert.nic.in Standard reagents for oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3) in acid (Jones reagent), and mild reagents like Tollens' reagent. libretexts.orgncert.nic.in The presence of the electron-donating hydroxyl and methoxy groups on the ring facilitates this oxidation.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 5-bromo-2-hydroxy-3-methoxybenzyl alcohol. This reduction is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ncert.nic.in For salicylaldehydes, reduction with NaBH4 in methanol is a common method to produce the corresponding salicylic (B10762653) alcohols. nih.gov This reduction is a key step in certain synthetic sequences, such as the one-pot transformation of salicylaldehydes to spiroepoxydienones. nih.gov

Etherification and Alkylation Reactions (e.g., Methylation)

The phenolic hydroxyl group of this compound is a prime site for etherification and alkylation reactions. These transformations are crucial for modifying the compound's solubility, electronic properties, and for introducing new functional groups that can be used in subsequent synthetic steps.

A notable example is the regiospecific alkoxylation of 5-bromovanillin. mdma.ch The methylation of 5-bromovanillin can be achieved using dimethyl sulphate and sodium hydroxide (B78521) to yield 5-bromoveratraldehyde (3,4-dimethoxy-5-bromobenzaldehyde). mdma.ch Further alkoxylation of 5-bromovanillin and its methylated derivative with sodium methoxide (B1231860) in the presence of cupric chloride and dimethylformamide can produce 4-hydroxy-3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde, respectively. mdma.ch

The Williamson ether synthesis, a classic and widely used method, is also applicable. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comyoutube.com For instance, the reaction of this compound with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding O-alkylated ether. A study on the O-alkylation of vanillin with 1-bromobutane (B133212) provides a relevant model for this type of transformation. researchgate.net

ReactantReagentsProduct(s)Reaction TypeReference
5-BromovanillinDimethyl sulphate, Sodium hydroxide5-BromoveratraldehydeMethylation mdma.ch
5-BromovanillinSodium methoxide, Cupric chloride, Dimethylformamide4-Hydroxy-3,5-dimethoxybenzaldehydeAlkoxylation mdma.ch
5-BromoveratraldehydeSodium methoxide, Cupric chloride, Dimethylformamide3,4,5-TrimethoxybenzaldehydeAlkoxylation mdma.ch
Vanillin1-BromobutaneVanillin butyl etherO-alkylation researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Chromene Derivatives: this compound can be utilized in the synthesis of chromene derivatives. For example, it is a starting material for the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one. sigmaaldrich.com The formation of 4H-chromenes can be achieved through the base-mediated reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones. beilstein-journals.org

Benzofuran (B130515) Derivatives: The synthesis of benzofuran scaffolds, which are present in many biologically active compounds, can be initiated from derivatives of this compound. nih.govrsc.orgnih.gov One general approach involves the intramolecular cyclization of ortho-alkynylphenols. jocpr.com For instance, vanillin can be converted to a propargyl ether, which then undergoes a Claisen rearrangement to form a 2-methylbenzofuran (B1664563) ring. jocpr.com

Benzimidazole Derivatives: This versatile aldehyde is also employed in the synthesis of benzimidazole-based ligands. The reaction of this compound with appropriate diamines can lead to the formation of substituted benzimidazoles, such as 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol. sigmaaldrich.com

Starting MaterialReaction TypeResulting Heterocyclic ScaffoldProduct ExampleReference
This compoundCondensation/CyclizationChromene6-Bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one sigmaaldrich.com
Vanillin derivativeClaisen RearrangementBenzofuran7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde jocpr.com
This compoundCondensation with o-phenylenediamineBenzimidazole2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol sigmaaldrich.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

The formation of 4H-chromenes from o-hydroxychalcones and 2-bromoallyl sulfones is proposed to proceed through a plausible mechanistic pathway. beilstein-journals.org The reaction is initiated by a base-mediated dehydrobromination of the 2-bromoallyl sulfone to generate an allenyl sulfone. Concurrently, the base deprotonates the phenolic hydroxyl group of the chalcone (B49325) to form a phenoxide anion. This is followed by a hetero-Michael addition of the phenoxide to the allenyl sulfone, creating a stabilized carbanion. An subsequent intramolecular Michael addition of this carbanion to the enone system of the chalcone leads to the cyclized product. beilstein-journals.org

In reactions involving bromination and subsequent cyclization, the formation of a bromonium ion intermediate is a key mechanistic feature. For instance, the bromination of the quinoline (B57606) alkaloid haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide leads to intramolecular cyclization. The proposed mechanism involves the formation of a bromonium cation, which is then attacked by an internal nucleophile (hydroxyl or methoxyl group) to form various cyclic products. nih.gov

Furthermore, in some transition metal-catalyzed reactions, radical intermediates play a significant role. For example, a nickel-catalyzed C-H arylation and alkylation of aldehydes, a reaction type applicable to derivatives of this compound, is suggested to involve an acyl radical. acs.org

Molecular Structure, Conformational Analysis, and Supramolecular Assembly of 5 Bromo 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Each technique provides a unique piece of the puzzle, from atomic connectivity to functional group identification and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.govuq.edu.au

In the ¹H NMR spectrum, distinct signals corresponding to the aldehydic, aromatic, methoxy (B1213986), and hydroxyl protons are observed. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, confirming the substitution pattern on the benzene (B151609) ring. The single methoxy group gives rise to a characteristic singlet, while the aldehydic proton appears as a singlet at a downfield chemical shift. The phenolic hydroxyl proton signal can vary in position and may exhibit broadening.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methoxy carbon. nih.gov The specific chemical shifts are sensitive to the electronic effects of the bromo, hydroxyl, and methoxy substituents.

Table 1: Representative NMR Data for this compound Data sourced from spectral databases and may vary based on solvent and experimental conditions.

Nucleus Signal Type Typical Chemical Shift (ppm) Assignment
¹HSinglet~10.3Aldehyde (-CHO)
¹HSinglet~11.0Phenolic (-OH)
¹HDoublet~7.4Aromatic C-H
¹HDoublet~7.2Aromatic C-H
¹HSinglet~3.9Methoxy (-OCH₃)
¹³CCarbonyl~195Aldehyde (C=O)
¹³CAromatic~150-155C-OH
¹³CAromatic~148-152C-OCH₃
¹³CAromatic~125-130C-H
¹³CAromatic~120-125C-H
¹³CAromatic~118-122C-CHO
¹³CAromatic~110-115C-Br
¹³CMethoxy~56-OCH₃

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. nih.govuq.edu.au

A key feature in the mass spectrum of this compound is the presence of two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 230 and 232, respectively. nih.gov This characteristic isotopic pattern, with an approximate 1:1 intensity ratio, is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern provides further structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound

m/z Value Relative Intensity Assignment
232~95-100%Molecular Ion Peak [M+2]⁺ (with ⁸¹Br)
230~95-100%Molecular Ion Peak [M]⁺ (with ⁷⁹Br)
51~100% (Top Peak)Fragment Ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound. nih.gov The spectrum typically shows a broad absorption band for the O-H stretch of the phenolic group, a sharp and strong absorption for the C=O stretch of the aldehyde, and bands corresponding to C-O stretching of the ether and phenol, as well as aromatic C=C and C-H stretching and bending vibrations. nih.govnist.gov

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The chromophoric groups (the substituted benzene ring and the aldehyde) give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the substituents on the aromatic ring. researchgate.netspectrabase.com

Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical values for the functional groups present.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3100-3400 (Broad)
Aldehyde C-HC-H Stretch2800-2900 and 2700-2800
Aldehyde C=OC=O Stretch1650-1680
Aromatic RingC=C Stretch1580-1600 and 1450-1500
Methoxy C-OC-O Stretch1200-1275 (Asymmetric)
Phenolic C-OC-O Stretch1180-1260
Aromatic C-BrC-Br Stretch500-650

Crystallographic Investigations and Crystal Engineering

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of molecules in the solid state. These studies are crucial for understanding conformational preferences and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

For instance, the analysis of Schiff base derivatives, such as those formed by the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) with other molecules, reveals key structural features. nih.gov Similarly, studies on thiosemicarbazone derivatives of the related 5-Bromo-2-hydroxybenzaldehyde show that the molecules are often nearly planar. researchgate.net In these derivative structures, the crystal packing is typically governed by a network of hydrogen bonds and other non-covalent interactions, which assemble the molecules into larger supramolecular architectures like chains or dimers. nih.govresearchgate.net

The crystallographic data for these related compounds provide precise measurements:

Bond Lengths and Angles: Confirming the geometry of the aromatic ring and substituent groups.

Intermolecular Interactions: Identifying hydrogen bonds (e.g., O-H···N, N-H···O) and other interactions like C-H···π that build the crystal lattice. nih.govresearchgate.net

Supramolecular Assembly: Revealing how individual molecules pack together, which can influence the material's physical properties.

Analysis of Conformational Preferences in the Solid State

The conformation of a molecule describes the spatial arrangement of its atoms. For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the plane of the aromatic ring.

Studies on closely related isomers, such as 6-bromo-2-hydroxy-3-methoxybenzaldehyde, show that the molecule is nearly planar in the solid state. researchgate.net The dihedral angle between the plane of the formyl group (CHO) and the aromatic ring is found to be very small, around 5°. researchgate.net This planarity is often stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the aldehyde group, forming a six-membered pseudo-ring. This interaction is a common feature in ortho-hydroxybenzaldehydes.

Theoretical conformational analysis, often performed using methods like Density Functional Theory (DFT), complements experimental data by calculating the potential energy surface of the molecule as a function of its dihedral angles. ufms.br Such calculations help identify the most stable conformations (energy minima) and understand the energetic barriers to rotation around single bonds, such as the C-C bond connecting the aldehyde to the ring or the C-O bond of the methoxy group. ufms.br For molecules like this compound, these analyses consistently point to a planar or near-planar conformation as the most stable, dominated by the intramolecular hydrogen bond.

Noncovalent Interactions and Supramolecular Architectures

The supramolecular chemistry of this compound derivatives is rich with various noncovalent interactions that dictate the self-assembly of these molecules into well-defined crystal lattices. The presence of hydroxyl, methoxy, bromo, and aldehyde or imine functionalities provides multiple sites for hydrogen bonding, halogen bonding, and π-π stacking, leading to diverse and complex supramolecular structures.

Hydrogen bonds are the most prominent noncovalent interactions in the crystal structures of this compound derivatives, orchestrating the formation of robust one-, two-, and three-dimensional networks.

A common feature in many Schiff base derivatives is the presence of a strong intramolecular O-H...N hydrogen bond. nih.govnih.govnih.govresearchgate.netnih.govnih.gov This interaction involves the hydroxyl group at the 2-position of the benzene ring and the nitrogen atom of the imine linkage, forming a stable six-membered ring. This intramolecular hydrogen bond significantly influences the planarity and conformation of the molecule.

Intermolecular hydrogen bonds are pivotal in the extension of the molecular units into larger supramolecular assemblies. In the crystal structure of N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, molecules are linked into chains running along the c-axis direction through intermolecular N-H...N hydrogen bonds. researchgate.netnih.gov

O-H...O and N-H...O hydrogen bonds are frequently observed, often involving water molecules of crystallization or the carbonyl group of the hydrazide moiety. For instance, in N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate, a supramolecular network is constructed through intermolecular N—H⋯O and two O—H⋯O interactions. nih.gov Similarly, in the dihydrate of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide, molecules are linked into a three-dimensional network by intermolecular O-H...O and N-H...O hydrogen bonds. nih.gov The crystal structure of N′-(5-Bromo-2-methoxybenzylidene)-3-hydroxybenzohydrazide methanol (B129727) hemisolvate also reveals a three-dimensional network formed by intermolecular N–H···O and O–H···O hydrogen bonds. nih.gov

Weak C-H...O hydrogen bonds also contribute to the stability of the crystal packing. In the aforementioned N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate, non-classical C—H⋯O interactions involving the lattice water molecule help in stacking the molecules along the b-axis. nih.gov

The following table summarizes the types of hydrogen bonds found in various derivatives of this compound.

CompoundIntramolecular H-BondsIntermolecular H-BondsResulting Supramolecular Architecture
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrateO—H⋯NN—H⋯O, O—H⋯O, C—H⋯O, C—H⋯BrThree-dimensional network
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrateO—H⋯NO—H⋯O, N—H⋯OThree-dimensional network
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazideO—H⋯NN—H⋯NOne-dimensional chains
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazideO—H⋯NN—H⋯OOne-dimensional chains
N′-(5-Bromo-2-methoxybenzylidene)-3-hydroxybenzohydrazide methanol hemisolvate-N–H···O, O–H···O, O—H···NThree-dimensional network
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazideO—H⋯NN—H⋯OOne-dimensional chains

The aromatic rings in the derivatives of this compound provide the opportunity for π-π stacking interactions, which contribute to the stabilization of the crystal structure by promoting parallel arrangements of the aromatic moieties.

In the crystal structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrate, π–π interactions involving the bromine-substituted benzene rings are observed, with a centroid–centroid distance of 3.552 (3) Å. nih.gov This indicates a significant attractive interaction that helps to hold the molecular layers together.

Compoundπ-π Stacking ObservedCentroid-Centroid Distance (Å)
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrateYes3.552 (3)
N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrateNo (not significant)> 4

The principles of rational design and self-assembly are evident in the formation of supramolecular systems based on this compound and its derivatives. By judiciously selecting the reacting hydrazide or amine, it is possible to introduce specific functional groups that can direct the self-assembly process through a predictable set of noncovalent interactions.

For example, the use of isonicotinohydrazide, with its terminal pyridine (B92270) ring, leads to the formation of one-dimensional chains through N-H...N hydrogen bonds. researchgate.netnih.gov In contrast, the incorporation of additional hydroxyl groups, as seen in derivatives of 4-hydroxy-3-methoxybenzohydrazide, facilitates the formation of more complex three-dimensional networks through a wider array of O-H...O and N-H...O hydrogen bonds. nih.gov

The self-assembly process is a spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy. In the case of these derivatives, the final supramolecular architecture is the result of a delicate balance between the various noncovalent forces at play. The formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks can be rationalized by analyzing the hierarchy and directionality of the hydrogen bonds, halogen interactions, and π-π stacking. The predictability of these interactions allows for a degree of control over the crystal packing, which is a cornerstone of crystal engineering and the design of materials with specific properties.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. DFT methods, such as B3LYP with basis sets like 6-31G(DP) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic descriptors. orientjchem.orgnih.gov

Electronic Structure: The electronic structure of a molecule is key to its stability and reactivity. Calculations on similar compounds, like 5-Bromo-2-hydroxybenzaldehyde, reveal crucial information through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another vital output of these calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For substituted benzaldehydes, the oxygen atoms of the carbonyl and hydroxyl groups typically represent the most electron-rich (negative potential) areas, while the hydrogen of the hydroxyl group is often the most electron-poor (positive potential) site. nih.gov

Reactivity Prediction: Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These values help in predicting how the molecule will interact with other chemical species. Furthermore, Fukui functions can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Calculated Reactivity Descriptors for a Related Benzaldehyde (B42025) Derivative (Note: This data is illustrative, based on studies of similar compounds like 4-hydroxybenzaldehyde, as specific values for this compound were not available in the searched literature.)

DescriptorValue (Illustrative)Significance
HOMO-LUMO Gap (eV)~5.01Indicates high chemical stability. nih.gov
Chemical Hardness (η)HighSuggests lower reactivity. nih.gov
Electrophilicity Index (ω)ModerateQuantifies the ability to accept electrons. nih.gov
Max Electronic Charge (Nmax)ModerateIndicates the maximum electronic charge the molecule can accept. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations offer a window into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis: While the benzene (B151609) ring provides a rigid core, the rotation of the aldehyde (-CHO) and methoxy (B1213986) (-OCH3) groups can lead to different conformers. Computational studies, often initiated with a DFT-optimized structure, can explore the potential energy surface to identify the most stable conformations. The planarity of similar molecules has been confirmed through X-ray crystallography, which serves as a good benchmark for computational models. frontiersin.org

Intermolecular Interactions: MD simulations are particularly powerful for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. nih.gov The Automated Topology Builder (ATB) and Repository provides optimized molecular topologies for this compound, which are essential for use in MD simulations with various force fields. These simulations can reveal the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding its behavior in solution and its potential to bind to biological targets. For instance, the hydroxyl and carbonyl groups are prime sites for forming hydrogen bonds. Topological analysis of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the strength and nature of these intermolecular bonds. frontiersin.org

Table 2: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction TypePotential Partner
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorWater, polar solvents, protein residues (e.g., Asp, Glu, Ser)
Carbonyl (C=O)Hydrogen Bond AcceptorWater, polar solvents, protein residues (e.g., Arg, Lys, Ser)
Methoxy (-OCH3)Weak Hydrogen Bond AcceptorWater, polar solvents
Aromatic Ringπ-π StackingAromatic residues in proteins (e.g., Phe, Tyr, Trp)
Bromine (-Br)Halogen BondingElectron-rich atoms (e.g., O, N)

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the theoretical model and the experimental assignments.

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. orientjchem.org These theoretical frequencies, corresponding to FT-IR and Raman spectra, can be scaled by an appropriate factor to improve their agreement with experimental measurements. nih.gov Such analyses allow for a detailed assignment of vibrational modes, linking specific peaks in the spectrum to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., O-H, C=O, C-Br stretches). nih.gov For this compound, studies have been performed using the B3LYP functional with the 6-31G(DP) basis set to calculate vibrational wavenumbers. orientjchem.org

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These predictions can then be compared to spectra measured experimentally in different solvents to understand the electronic transitions, which are often of the π → π* and n → π* type for aromatic aldehydes. nih.gov

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (5-Bromo-2-hydroxybenzaldehyde)

Vibrational ModeExperimental FT-IR (cm⁻¹) nih.govCalculated (Scaled) FT-IR (cm⁻¹) nih.govAssignment
O-H Stretch~3600-3700~3684Hydroxyl group vibration
C-H Stretch~3000-3110Correlated ValuesAromatic C-H vibrations
C=O StretchCorrelated ValuesCorrelated ValuesCarbonyl group vibration
Electronic Transition Experimental UV-Vis (nm) nih.gov Calculated TD-DFT (nm) nih.gov Assignment
λmaxCorrelated ValuesCorrelated Valuesπ → π* and n → π* transitions

Investigation of Tautomeric Forms and Isomeric Stability

No specific computational studies on the tautomeric forms or a comparative stability analysis of isomers for this compound were found in the searched scientific literature. General principles suggest that substituted phenols can exhibit keto-enol tautomerism, where a proton shifts from the hydroxyl group to the carbonyl oxygen, creating a quinone-like structure. The relative stability of these tautomers is highly dependent on the molecular structure and solvent environment. Similarly, positional isomers, such as 5-Bromovanillin (B1210037) (3-bromo-4-hydroxy-5-methoxybenzaldehyde), exist, but their relative thermodynamic stabilities compared to this compound have not been detailed in the located computational studies. Therefore, detailed research findings and data tables for this specific subsection cannot be provided.

In Silico Approaches to Structure-Activity Relationship (SAR) and Ligand Design

The computational insights gained from quantum chemical calculations and molecular modeling are invaluable for in silico drug discovery and design.

Structure-Activity Relationship (SAR): By analyzing the electronic and structural properties of this compound and its derivatives, researchers can build SAR models. These models aim to correlate specific molecular features (like the distribution of electrostatic potential or the ability to form hydrogen bonds) with biological activity. For example, computational studies on the related compound 5-Bromo-2-hydroxybenzaldehyde have explored its derivatives to assess properties like drug-likeness and bioavailability, which are crucial for pharmaceutical development. nih.gov

Ligand Design and Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov The optimized 3D structure of this compound serves as the starting point for these simulations. Docking studies can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target protein. nih.gov This information is critical for designing novel, more potent inhibitors or modulators. The molecular topologies available for this compound facilitate its use in more advanced techniques like MD simulations of ligand-protein complexes, which can provide a more dynamic and accurate picture of the binding event.

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 2 Hydroxy 3 Methoxybenzaldehyde Analogs

Synthesis and Biological Evaluation of Novel Analogs for Therapeutic Potentials

The core structure of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde serves as a versatile scaffold for the synthesis of a wide range of novel analogs with therapeutic potential. Researchers have successfully synthesized various derivatives, including methylated and acetylated bromophenols, by employing straightforward operational procedures. mdpi.com For instance, 3-bromo-4-hydroxy-5-methoxybenzaldehyde has been synthesized through the monohalogenation of vanillin (B372448) with bromine in the presence of acetic acid. mdpi.com

These synthetic analogs have undergone rigorous biological evaluations to assess their efficacy. Studies have shown that certain derivatives exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov For example, some 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives have demonstrated potent cytotoxic effects. nih.gov The evaluation of these novel compounds is a critical step in identifying promising candidates for further preclinical and clinical development.

Antioxidant and Anti-inflammatory Potentials of Derivatives

Derivatives of this compound have shown significant promise as both antioxidant and anti-inflammatory agents. Natural bromophenols, which are secondary metabolites found in marine algae, and their synthetic derivatives are being explored for these properties. mdpi.com

Certain methylated and acetylated bromophenol derivatives have been found to mitigate oxidative damage and the generation of reactive oxygen species (ROS) in human keratinocytes. mdpi.com For instance, specific compounds increased the expression of TrxR1 and HO-1, key enzymes in the cellular antioxidant defense system, without affecting Nrf2 expression in HaCaT cells. mdpi.com

In the realm of anti-inflammatory activity, novel derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. For example, (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide (B32628) demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) activity and the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 cells. nih.gov This particular compound was found to be more potent than the commercial anti-inflammatory drug indomethacin (B1671933) in these assays. nih.gov Furthermore, oral administration of this derivative showed protective effects in animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. nih.gov

Antimicrobial and Antibacterial Efficacy Studies

The antimicrobial and antibacterial properties of this compound analogs are another area of active research. Studies have revealed that certain derivatives exhibit efficacy against a range of pathogens.

Notably, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.gov The complexation of these derivatives with β-cyclodextrin has been shown to enhance their antimicrobial effects. nih.gov While these compounds were effective against Gram-positive strains, they did not show inhibition of Gram-negative bacteria at the tested concentrations. nih.gov

Furthermore, the synthesis of benzimidazole-based ligands, such as 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol, derived from this compound, highlights the versatility of this scaffold in creating compounds with potential antimicrobial applications. sigmaaldrich.comchemicalbook.com

Anticancer and Antitumor Activities of this compound Derivatives

The development of novel anticancer agents is a primary focus in the study of this compound derivatives. These compounds have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation and Cytotoxicity Studies

A variety of derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibited broad-spectrum antitumor potency. nih.govnih.gov One of the most active compounds in this series was found to be significantly more potent than the established anticancer drug Sunitinib against several cancer cell lines, including HepG2, A549, and Skov-3. nih.govnih.gov

Similarly, other studies have focused on 5-bromo-3-substituted-hydrazono-1H-2-indolinones. nih.gov The 4-fluoro-phenylthiosemicarbazone derivative, in particular, showed favorable cytotoxicity against a panel of 60 human tumor cell lines, with marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
23p (5-bromo-7-azaindolin-2-one derivative)HepG22.357 nih.govnih.gov
23p (5-bromo-7-azaindolin-2-one derivative)A5493.012 nih.govnih.gov
23p (5-bromo-7-azaindolin-2-one derivative)Skov-32.876 nih.govnih.gov
2f (4-fluoro-phenylthiosemicarbazone derivative)BT-549 (Breast)-6.40 (log10GI50) nih.gov
2f (4-fluoro-phenylthiosemicarbazone derivative)NCI-H23 (NSCLC)-6.10 (log10GI50) nih.gov
2f (4-fluoro-phenylthiosemicarbazone derivative)IGROV1 (Ovarian)-6.02 (log10GI50) nih.gov
7e (5,6,7-trimethoxy quinoline (B57606) derivative)A27805.02 nih.gov
7f (5,6,7-trimethoxy quinoline derivative)A2780/RCIS6.85 nih.gov

Induction of Cell Cycle Arrest in Cancer Cells

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest. This prevents cancer cells from progressing through the cell division cycle, ultimately leading to cell death.

For instance, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to be highly effective in inhibiting the growth of human lung cancer cells. nih.gov Mechanistic studies revealed that BCS induced a G2/M phase cell cycle arrest in the early stages of treatment. nih.gov This arrest was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov

Similarly, other synthetic cis-stilbene (B147466) derivatives have been shown to cause a G2/M phase arrest in human breast cancer cells. nih.gov The presence and position of methoxy (B1213986) or thiomethoxy groups on the stilbene (B7821643) scaffold appear to be crucial for this activity. nih.gov

Modulation of Tumor Angiogenesis

While direct studies on the modulation of tumor angiogenesis by this compound itself are limited, related bromophenol compounds have shown anti-angiogenic properties. For example, bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE), a natural bromophenol, has been reported to inhibit cancer-related angiogenesis. mdpi.com This suggests that derivatives of this compound could also possess anti-angiogenic potential, a crucial aspect of cancer therapy that aims to cut off the blood supply to tumors.

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit certain enzymes. One area of interest is their potential as lipoxygenase (LOX) inhibitors. Leukotrienes, which are inflammatory mediators derived from the 5-lipoxygenase (5-LOX) pathway, are implicated in conditions like asthma and atherosclerosis. nih.gov The development of 5-LOX inhibitors is therefore a significant therapeutic goal. Research has explored various compounds, including natural products and synthetic molecules, for their 5-LOX inhibitory effects. nih.govnih.gov For instance, nordihydroguaiaretic acid (NDGA) acts as a redox-type inhibitor by lodging in the active site of 5-LOX. nih.gov In contrast, 3-acetyl-11-keto-beta-boswellic acid (AKBA) functions as an allosteric inhibitor, binding to a site distinct from the catalytic iron center. nih.gov While direct studies on this compound's lipoxygenase inhibition are not extensively detailed in the provided results, the broader interest in aromatic aldehydes and their derivatives as enzyme inhibitors suggests a potential avenue for future research.

Investigations into Molecular Mechanisms of Action

Understanding the molecular basis of a compound's biological activity is crucial for drug development. For analogs of this compound, research has delved into their interactions with cellular signaling pathways, proteins, and DNA.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways, such as those involving Mitogen-Activated Protein Kinases (MAPKs) and NF-κB, are critical regulators of cellular processes, and their dysregulation is often associated with diseases like cancer. The binding of certain protein-protein complexes to DNA can initiate signaling cascades that lead to apoptosis. researchgate.net While the direct modulation of MAPK or NF-κB pathways by this compound analogs is not explicitly detailed in the provided results, the study of how such compounds interfere with cellular signaling is a key area of medicinal chemistry research.

Research on Protein-Ligand Interactions

The interaction between a small molecule (ligand) and a protein is fundamental to its biological effect. For analogs of this compound, studies have focused on their binding to specific proteins. For example, some p-halogenated phenyl derivatives have been shown to interact with the backbone carbonyl oxygen of Ala68 in both GyrA subunits of DNA gyrase. nih.gov This interaction is a key aspect of their inhibitory activity. Molecular docking and simulation studies are often employed to visualize and understand these interactions at an atomic level, helping to rationalize the observed biological activities and guide the design of more potent analogs.

DNA Interaction Studies

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for maintaining DNA topology and is a validated target for antibacterial drugs. nih.govnih.gov Analogs of this compound have been identified as inhibitors of this enzyme. nih.govbiosynth.com These compounds, often referred to as novel bacterial type II topoisomerase inhibitors (NBTIs), bind to the enzyme-DNA complex, preventing its normal function and leading to bacterial cell death. nih.govnih.gov

The inhibitory activity is influenced by the specific substitutions on the phenyl ring. For instance, p-bromo and p-iodo phenyl derivatives have demonstrated strong inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov The binding often involves hydrophobic interactions with amino acid residues in the enzyme's binding site, such as Ala68, Val71, Met75, and Met121 in S. aureus DNA gyrase. nih.gov The presence and position of halogen atoms can play a pivotal role in the potency of these inhibitors, with bromo analogues often exhibiting stronger enzyme inhibitory and antibacterial activity compared to their methyl-substituted counterparts. nih.gov

Table 1: DNA Gyrase Inhibition by this compound Analogs

Compound TypeTarget Organism(s)Key InteractionsReference
p-Halogenated phenyl derivativesS. aureus, E. coliInteraction with Ala68 in GyrA subunits nih.gov
p-Bromo phenyl analogsGram-positive bacteriaHydrophobic interactions with Ala68, Val71, Met75, Met121 nih.gov
NBTIs with p-bromo phenyl RHSS. aureus, E. coliStrong inhibitory activity against DNA gyrase nih.gov

This table is for illustrative purposes and synthesizes information from the provided text.

Development of Metal Complexes for Biomedical Applications

The coordination of organic ligands to metal ions can result in complexes with enhanced or novel biological properties. nih.govrsc.orgnih.gov this compound and its derivatives, particularly Schiff bases formed from it, have been used to create a variety of metal complexes with potential biomedical applications. nih.govresearchgate.net

Schiff base ligands derived from this aldehyde can coordinate with transition metal ions like Mn(II), Fe(III), and Cr(III). nih.gov These complexes often exhibit interesting biological activities, including antimicrobial and anticancer properties. The imine group (C=N) in these Schiff bases is considered crucial for their biological effects. nih.gov The resulting metal complexes have been investigated for their ability to bind to and cleave DNA, which is a potential mechanism for their anticancer activity.

For example, gallium(III) complexes with 5-bromosalicylaldehyde (B98134) benzoylhydrazones have been synthesized and shown to possess cytotoxic activity against leukemia cell lines. nih.gov The presence of the bromine atom in the ligand structure is often associated with increased bioactivity. nih.gov Similarly, Ag(I) complexes of Schiff bases derived from amino acids have been synthesized and shown to have significant biological activities. semanticscholar.org The development of these metal-based drugs represents a shift from serendipitous discovery to rational design, aiming to create compounds with specific therapeutic targets. rsc.org

Table 2: Metal Complexes of this compound Analogs and Their Applications

Metal IonLigand TypePotential ApplicationReference
Mn(II), Fe(III), Cr(III)Schiff baseAnticancer, Antimicrobial nih.gov
Cu(II), Co(II), Ni(II), V(II), Fe(II)Schiff baseAntibacterial researchgate.net
Ga(III)5-Bromosalicylaldehyde benzoylhydrazoneCytotoxic (Anticancer) nih.gov
Ag(I)Schiff base derived from amino acidsAntimicrobial, Anti-inflammatory semanticscholar.org

This table is for illustrative purposes and synthesizes information from the provided text.

Applications in Materials Science and Functional Materials Development

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a key intermediate in the synthesis of a variety of specialty chemicals and complex organic molecules. sigmaaldrich.comyacooscience.com Its functional groups can be selectively targeted to build more elaborate structures. For instance, it is employed as a starting material in the multi-step synthesis of bioactive natural products and their analogs.

One notable application is in the synthesis of Schiff bases. The aldehyde group of this compound readily reacts with primary amines to form Schiff bases (imines). These compounds are not only important in their own right but also serve as ligands that can coordinate with metal ions. A study has detailed the synthesis of a mixed copper-based complex from a Schiff base derived from this aldehyde. guidechem.com This resulting complex has been identified as a promising candidate for antitumor drugs and as an effective inhibitor of tumor angiogenesis, highlighting its potential in the development of advanced therapeutic materials. guidechem.com

Furthermore, this compound serves as a precursor for various heterocyclic compounds. It can be used to synthesize chromenone derivatives, such as 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one. sigmaaldrich.com Other examples of its utility include the preparation of benzimidazole-based ligands and chromogenic reagents, which are molecules that change color in the presence of specific analytes, indicating their potential use in chemical sensors. sigmaaldrich.com

Below is a table of specialty chemicals synthesized using this compound as a precursor.

Synthesized Compound/Material ClassIntermediate PrecursorPotential Application
Mixed Copper-Based ComplexSchiff Base LigandAntitumor Drug, Angiogenesis Inhibitor guidechem.com
Ailanthoidol (B1236983)This compoundNatural Product Synthesis sigmaaldrich.com
6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-oneThis compoundHeterocyclic Compound Synthesis sigmaaldrich.com
2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenolThis compoundLigand for Metal Complexes sigmaaldrich.com
This compound-p-hydroxy benzoic hydrazoneThis compoundChromogenic Reagent sigmaaldrich.com
DimeflineThis compoundNerve Stimulant yacooscience.com

Exploration in Organic Electronics and Photonics

The exploration of this compound and its derivatives extends into the realm of organic electronics and photonics. Materials for these applications require specific electronic properties, such as charge transport capabilities and responses to light. While direct studies on this exact compound are emerging, research on closely related halogenated salicylaldehydes provides strong evidence of its potential.

Schiff bases derived from salicylaldehydes are a major focus of this research area. For example, Schiff bases synthesized from the related compound 5-Bromo-3-fluorosalicylaldehyde are used to create coordination complexes that function as dyes in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com These complexes can exhibit desirable properties like aggregation-induced emission enhancement (AIEE), which is beneficial for creating highly efficient light-emitting devices. ossila.com Given the structural similarities, this compound is a prime candidate for developing similar Schiff base complexes for optoelectronic applications.

Furthermore, benzaldehyde (B42025) derivatives are investigated for their nonlinear optical (NLO) properties. ambeed.com NLO materials are crucial for photonic applications, including frequency conversion and optical switching. The presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing aldehyde group, combined with the heavy bromine atom, can enhance the second-order polarizability of the molecule, a key requirement for NLO activity.

Design of Halogenated Compounds for Specific Material Properties

The inclusion of a bromine atom in this compound is a deliberate design choice for creating materials with specific properties. Halogenation is a common strategy in materials science to fine-tune the characteristics of organic compounds. scbt.com

The bromine atom influences the molecule's properties in several ways:

Electronic Effects : Bromine is an electron-withdrawing group, which modifies the electron density of the aromatic ring. This influences the reactivity of the molecule in subsequent synthetic steps and affects the electronic properties of the final material, which is critical for applications in organic electronics. scbt.com

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction is increasingly used as a tool in crystal engineering to control the self-assembly of molecules into well-defined supramolecular structures. scbt.com This control over the solid-state packing is essential for optimizing properties like charge mobility in organic semiconductors.

Increased Lipophilicity and Bioactivity : In the context of functional materials for biological applications, the bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. As seen in the copper complex with antitumor activity, the presence of bromine can be integral to the material's function. guidechem.com

Flame Retardancy : Halogenated compounds are well-known for their flame-retardant properties. While not a primary application for this specific aldehyde, its derivatives, when incorporated into larger polymer structures, could impart enhanced fire resistance. scbt.com

The strategic placement of the bromine atom, in conjunction with the other functional groups, therefore allows for the rational design of new materials with targeted thermal, electronic, optical, and biological properties.

Advanced Analytical Methodologies Utilizing 5 Bromo 2 Hydroxy 3 Methoxybenzaldehyde

Spectrophotometric Reagents for Metal Ion Determination and Complex Formation

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a key building block for synthesizing chromogenic reagents used in the spectrophotometric determination of metal ions. sigmaaldrich.com By condensing it with other molecules, such as p-hydroxybenzoic hydrazide, a Schiff base ligand like this compound-p-hydroxybenzoic hydrazone (5-BHMBHBH) is formed. iosrjournals.orgiosrjournals.org This derivative readily reacts with various metal ions to form stable, colored complexes, enabling their quantification using UV-Visible spectrophotometry. iosrjournals.orgiosrjournals.org

The underlying principle of these methods involves the reaction between the specific metal ion and the Schiff base reagent in a buffered solution to produce a metal-ligand complex. This complex exhibits a strong absorbance at a specific wavelength (λmax) in the visible spectrum, where the reagent itself has minimal absorbance. iosrjournals.orgjocpr.com The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, following Beer's law over a defined concentration range. iosrjournals.orgjocpr.comjocpr.com

The formation of these complexes is often pH-dependent, with optimal color development occurring within a specific pH range. iosrjournals.orgiosrjournals.orgjocpr.comjocpr.com The stoichiometry of the metal-ligand complex, typically found to be 1:1, and its stability constant are crucial parameters that define the reliability and robustness of the analytical method. iosrjournals.orgjocpr.com

Detailed research findings have demonstrated the successful application of 5-BHMBHBH for the determination of several metal ions:

Lead (II): Forms a green-colored soluble complex with 5-BHMBHBH in a basic buffer solution (pH 7.0-9.0), with a maximum absorbance at 415 nm. jocpr.com The method has been applied to determine lead in alloy, biological, and polluted water samples. jocpr.com

Titanium (IV): Reacts to form a thick orange-colored soluble complex in an aqueous dimethylformamide medium at a pH of 4.0, showing a λmax at 390 nm. jocpr.com This method has been used for the analysis of titanium in alloy and steel samples. jocpr.com

Nickel (II): A green-colored soluble complex is formed in a basic buffer (pH 5.5-7.5), which shows maximum absorbance at 440 nm. iosrjournals.orgresearchgate.net This technique has been employed to determine nickel in alloys, drinking water, and plant samples. iosrjournals.org

Aluminum (III): Forms a yellow-colored soluble complex in aqueous dimethylformamide (pH 3.0-7.0) with a λmax at 390 nm. iosrjournals.org The method has been applied to diverse samples, including silicate (B1173343) minerals, industrial sludges, and water. iosrjournals.org

The table below summarizes the key analytical parameters for the spectrophotometric determination of various metal ions using the derivative this compound-p-hydroxybenzoic hydrazone (5-BHMBHBH).

Metal IonComplex ColorOptimal pHλmax (nm)Beer's Law Range (μg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Stability ConstantSource
Pb(II)Green7.0 - 9.04151.036 - 16.501.125 x 10⁴5.93 x 10⁶ jocpr.com
Ti(IV)Orange4.03900.241 - 2.871.44 x 10⁴2.25 x 10⁵ jocpr.com
Ni(II)Green5.5 - 7.54400.117 - 2.642.013 x 10⁴2.83 x 10⁶ iosrjournals.org
Al(III)Yellow4.03900.053 - 0.7552.66 x 10⁴Not Specified iosrjournals.org

Application in Chromatographic Techniques for Separation and Analysis (e.g., HPLC, LC-MS, UPLC)

While direct applications of this compound as an analyte in routine chromatographic assays are not extensively documented in the reviewed literature, its structural characteristics and those of its isomers and derivatives make them suitable for separation and analysis by various chromatographic methods. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are suggested for the separation of isomeric mixtures, such as that of 5-bromo-2-hydroxy-4-methoxybenzaldehyde (B188479) and 3-bromo-2-hydroxy-4-methoxybenzaldehyde. researchgate.net Column chromatography is also a viable method for the separation and purification of such isomers. researchgate.net

More advanced hyphenated techniques are employed for the analysis of derivatives of this compound. A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the pharmacokinetic studies of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), a derivative of the title compound. researchgate.net This demonstrates the utility of such advanced methods for quantifying related compounds in complex biological matrices like rat plasma. researchgate.net The chromatographic separation in this study was achieved on a C18 column. researchgate.net Furthermore, separation methods for related compounds like 5-Bromo-2-methoxybenzaldehyde (B189313) on Newcrom R1 HPLC columns are available, with suggestions that these can be adapted for fast UPLC applications. sielc.com

Q & A

Q. What are the common synthetic routes for 5-bromo-2-hydroxy-3-methoxybenzaldehyde, and how are intermediates characterized?

The synthesis typically involves bromination and methoxylation of salicylaldehyde derivatives. For example, 5-bromo-2-hydroxybenzaldehyde can be methoxylated using iodomethane and a base (e.g., K₂CO₃) under reflux conditions . Intermediates are characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • X-ray crystallography to resolve ambiguities in regiochemistry, as seen in studies where crystals were grown via slow evaporation and refined using riding models for H-atoms .
  • HPLC or GC-MS for purity assessment.

Q. How can researchers optimize purification of this compound from reaction mixtures?

Purification challenges arise due to polar byproducts. Recommended steps:

  • Solvent recrystallization : Use ethanol or dichloromethane/hexane mixtures to isolate crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate aldehyde derivatives from unreacted starting materials .
  • TLC monitoring : Use UV-active spots (Rf ~0.4 in 30% EtOAc/hexane) to track aldehyde formation.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • FT-IR : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
  • ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy singlet (δ ~3.9 ppm) .
  • Mass spectrometry : ESI-MS in negative mode often shows [M-H]⁻ peaks for phenolic aldehydes (e.g., m/z 245 for C₈H₆BrO₃⁻) .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of brominated methoxybenzaldehydes, and how can it be controlled?

Regioselectivity in bromination is influenced by directing groups:

  • Electron-donating groups (e.g., -OCH₃) : Direct bromination to para positions. For example, methoxy groups in 2-hydroxy-3-methoxybenzaldehyde promote bromination at C5 .
  • Steric effects : Bulky substituents at C3 (e.g., -t-Bu) can block bromination at adjacent positions, as seen in analogs like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .
  • Temperature control : Lower temperatures (0–5°C) favor monobromination, while higher temperatures increase di-substitution risks .

Q. What strategies are used to resolve contradictions in crystallographic data for halogenated benzaldehydes?

Discrepancies in bond angles or H-atom positions can arise due to:

  • Disorder in crystal packing : Refinement with restraints (e.g., O–H distance fixed at 0.85±0.01 Å) improves model accuracy .
  • Twinned crystals : Use SHELXL or PLATON to detect and correct for twinning .
  • Validation tools : Check CIF files with IUCr’s CheckCIF to identify geometric outliers.

Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate their activity?

  • Antibacterial agents : React the aldehyde with thiosemicarbazides to form Schiff bases, which are tested against planktonic and biofilm-forming bacteria (e.g., Staphylococcus aureus) via MIC assays .
  • Anticancer scaffolds : Couple with boronic acids via Suzuki-Miyaura cross-coupling to create biaryl derivatives, followed by MTT assays on cancer cell lines .
  • Enzyme inhibitors : Use molecular docking to predict interactions with target proteins (e.g., GroEL/ES), followed by SPR or ITC for binding affinity quantification .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Vilsmeier–Haack formylation of brominated phenols?

Common issues and fixes:

  • Incomplete activation : Ensure stoichiometric POCl₃ in DMF (1:1 molar ratio) to generate the Vilsmeier reagent.
  • Side reactions : Add a scavenger (e.g., NaHCO₃) to quench excess HCl, preventing demethylation of methoxy groups .
  • Workup : Extract the aldehyde with ethyl acetate (3×) and dry over MgSO₄ to improve recovery.

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

  • Storage : Keep under nitrogen in sealed vials with molecular sieves (3Å) to prevent oxidation of the aldehyde group .
  • Reactions : Use Schlenk lines for anhydrous conditions when synthesizing Grignard or organometallic adducts.
  • Safety : Wear nitrile gloves and eye protection; the compound may cause irritation upon contact (though specific toxicity data are limited) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.